molecular formula C14H15NO3S B1418134 Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate CAS No. 886360-76-5

Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate

Cat. No. B1418134
M. Wt: 277.34 g/mol
InChI Key: URXGSTDCSXETPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate (ETTC) is a synthetic organic compound with a unique chemical structure. It is a member of the thiophenecarboxylate family and is commonly used in scientific research applications. ETTC has a wide range of biochemical and physiological effects, and is particularly useful for its ability to act as a catalyst in a variety of synthetic processes.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate, a related compound, was synthesized from diethyl 2-(4-toluidinocarbothioyl)malonate with hydroxylamine. Its structure was confirmed through various spectroscopy methods and X-ray single crystal structure determination (Souldozi et al., 2007).

Reactivity and Molecular Interactions

Research indicates derivatives of thiophene, similar in structure to Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate, act as molecule activators of RNase L. These derivatives exhibit typical reactions of aldehydes and their structures were confirmed by NMR, ESI-MS, and elemental analysis, with theoretical investigation through the Gaussian 03 program (Wen, 2011).

Synthesis of Related Compounds

In another study, synthesis of related compounds such as 3-substituted pyrido[4′,3′:4,5]thieno[2,3‐d]pyrimidines and fused thiazolo derivatives was reported, showcasing the chemical versatility of the compound (Ahmed, 2003).

Antimicrobial and Antioxidant Studies

A study synthesized compounds related to Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate, which displayed significant antimicrobial and antioxidant activities. These synthesized compounds were screened for their in vitro antimicrobial and antioxidant activities, indicating potential for medical and pharmaceutical applications (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 3-hydroxy-5-(2-methylphenyl)imino-2H-thiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-14(17)12-11(16)8-19-13(12)15-10-7-5-4-6-9(10)2/h4-7,16H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXGSTDCSXETPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC2=CC=CC=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate
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Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate
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Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate
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Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate
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Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate
Reactant of Route 6
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Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate

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